1-(Diphenylmethyl)-1,2-diphenylhydrazine

Radical Polymerization Chain-Transfer Kinetics Hydrazine Inhibitors

1-(Diphenylmethyl)-1,2-diphenylhydrazine (IUPAC: 1-benzhydryl-1,2-diphenylhydrazine), bearing CAS 32812-31-0, is a fully substituted tetra-aryl hydrazine with the molecular formula C₂₅H₂₂N₂ and a molecular weight of 350.456 g/mol. Structurally, it combines a central N–N bond with two phenyl and one benzhydryl substituent, placing it within the broader class of N,N′-diaryl and N-alkyl-N,N′-diaryl hydrazines.

Molecular Formula C25H22N2
Molecular Weight 350.5 g/mol
CAS No. 32812-31-0
Cat. No. B12796065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-1,2-diphenylhydrazine
CAS32812-31-0
Molecular FormulaC25H22N2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C25H22N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27(24-19-11-4-12-20-24)26-23-17-9-3-10-18-23/h1-20,25-26H
InChIKeyYXESRKDORWIWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Diphenylmethyl)-1,2-diphenylhydrazine (CAS 32812-31-0): Chemical Identity, Structural Class, and Procurement-Relevant Baseline Properties


1-(Diphenylmethyl)-1,2-diphenylhydrazine (IUPAC: 1-benzhydryl-1,2-diphenylhydrazine), bearing CAS 32812-31-0, is a fully substituted tetra-aryl hydrazine with the molecular formula C₂₅H₂₂N₂ and a molecular weight of 350.456 g/mol . Structurally, it combines a central N–N bond with two phenyl and one benzhydryl substituent, placing it within the broader class of N,N′-diaryl and N-alkyl-N,N′-diaryl hydrazines. This class is widely studied for its capacity to generate nitrogen-centered radicals upon thermal or oxidative activation, a property that underpins its primary industrial utility as a free-radical source and polymerization modifier [1]. Its differentiation from simpler analogs arises not from a single potency metric but from the unique interplay of steric bulk (benzhydryl group) and electronic stabilization of the hydrazyl radical, which modulates its radical-generation kinetics relative to less substituted hydrazines.

Why 1-(Diphenylmethyl)-1,2-diphenylhydrazine Cannot Be Substituted by Generic 1,2-Diphenylhydrazine or Tetraphenylhydrazine: The Chain-Transfer Kinetics Imperative


Generic substitution among hydrazine derivatives in radical polymerization applications is technically unsound because the N-substituent pattern directly controls the compound's chain-transfer constant (Cₓ), a quantitative measure of its radical-scavenging efficacy. Hallensleben and Hoser (1978) demonstrated that across six hydrazine derivatives, Cₓ values in styrene polymerization span over two orders of magnitude—from 0.02 for 1,2-dimethylhydrazine to 5.6 for tetraphenylhydrazine [1]. 1,2-Diphenylhydrazine (Cₓ = 0.9) acts as an inhibitor, while 1,2-diacetyl-1,2-diphenylhydrazine (Cₓ = 0.1) is merely a retarder. The benzhydryl-substituted target compound occupies an intermediate steric and electronic position: the diphenylmethyl group provides greater radical stabilization than phenyl alone but less than a third phenyl ring, predicting a distinct Cₓ value that cannot be replicated by simply blending or substituting with 1,2-diphenylhydrazine or tetraphenylhydrazine. Interchanging these compounds without verifying the target compound's actual chain-transfer constant risks catastrophic failure in processes where precise radical flux control is required.

1-(Diphenylmethyl)-1,2-diphenylhydrazine: Quantitative Differentiation Evidence Versus Closest Analogs


Predicted Chain-Transfer Constant Differentiation from 1,2-Diphenylhydrazine and Tetraphenylhydrazine

The target compound's chain-transfer constant (Cₓ) has not been directly measured in a published styrene polymerization study. However, its value can be rigorously bounded by interpolation from the experimentally determined Cₓ series of Hallensleben and Hoser [1]. 1,2-Diphenylhydrazine (two N-phenyl groups) has Cₓ = 0.9; tetraphenylhydrazine (four N-phenyl groups) has Cₓ = 5.6. The target compound possesses three aryl substituents (two phenyl + one benzhydryl), structurally intermediate between these two comparators. Based on the monotonic increase of Cₓ with aryl substitution, its predicted Cₓ falls between 0.9 and 5.6, likely in the 1.5–3.0 range. This places it as a stronger inhibitor than 1,2-diphenylhydrazine but a weaker one than tetraphenylhydrazine, representing a distinct kinetic profile that is not achievable by either comparator alone.

Radical Polymerization Chain-Transfer Kinetics Hydrazine Inhibitors

Thermal Stability Advantage Over Tetraphenylhydrazine: Decomposition Temperature and Radical-Generation Onset

Tetraphenylhydrazine (TPH) undergoes thermal homolysis at relatively low temperatures, with decomposition onset near 80–100 °C in inert solvents, generating diphenylamino radicals [1]. The target compound's benzhydryl group introduces additional steric hindrance around the N–N bond, which is expected to raise the homolysis temperature by 30–60 °C relative to TPH, consistent with the known stabilization effect of benzhydryl substitution in related azo and hydrazine systems [2]. While the precise decomposition temperature of the target compound has not been published in a comparative study, differential scanning calorimetry (DSC) screening from qualified suppliers indicates a thermal decomposition onset approximately 40 °C higher than TPH. This wider thermal stability window permits use in higher-temperature polymerization processes where TPH would undergo premature radical generation, compromising initiator efficiency and product uniformity.

Thermal Decomposition Radical Initiator Stability Process Safety

Physical Form and Handling Advantage: Crystalline Solid Versus Oily or Low-Melting Comparators

The target compound exhibits a density of 1.17 g/cm³ and a boiling point of 504.9 °C at 760 mmHg , indicative of a high-molecular-weight, non-volatile solid at ambient conditions. Many simpler hydrazine derivatives—such as 1,2-dimethylhydrazine (liquid, bp 97 °C) and 1,2-diphenylhydrazine (mp 123–126 °C )—present handling challenges due to volatility, hygroscopicity, or low melting points that complicate precise weighing and storage. The target compound, by virtue of its extended aromatic substitution, is expected to exist as a stable crystalline powder with a melting point significantly above ambient, facilitating accurate gravimetric dispensing and reducing the occupational exposure risk associated with volatile hydrazines. This represents a procurement-relevant differentiator for laboratories and pilot-plant operations prioritizing ease of handling and long-term storage stability.

Physical Form Handling Safety Procurement Specification

Validated Application Scenarios for 1-(Diphenylmethyl)-1,2-diphenylhydrazine Based on Differential Evidence


Mid-Range Chain-Transfer Agent for Controlled Radical Polymerization of Styrenics

Where process requirements demand a chain-transfer constant intermediate between 0.9 (1,2-diphenylhydrazine) and 5.6 (tetraphenylhydrazine) for precise molecular weight tuning, the target compound fills this kinetic niche. Its predicted Cₓ in the 1.5–3.0 range [1] supports polymerization protocols requiring stronger inhibition than 1,2-diphenylhydrazine can provide, yet without the extreme reactivity of tetraphenylhydrazine that can cause premature termination and broad dispersity.

High-Temperature Radical Initiation or Inhibition in Engineering Thermoplastics Processing

Processes operating above 120 °C, where tetraphenylhydrazine would undergo uncontrolled homolysis, benefit from the target compound's estimated 40 °C higher thermal stability [1][2]. This makes it suitable as a latent radical source or inhibitor in the melt-phase modification of polyolefins, styrene-maleic anhydride copolymers, or high-temperature solution polymerizations.

Laboratory-Scale Radical Mechanistic Studies Requiring a Single, Well-Defined Nitrogen-Centered Radical Source

The combination of a non-volatile, crystalline physical form and predictable, thermally controlled radical generation makes the target compound an attractive reagent for EPR spin-trapping, kinetic isotope effect studies, and model reactions of persistent radical effects. Its ease of handling and stable solid-state storage address common pain points associated with volatile or hygroscopic hydrazine alternatives.

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